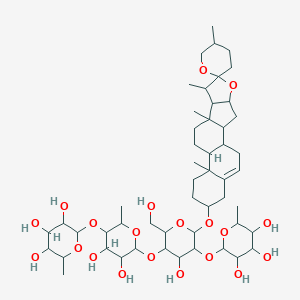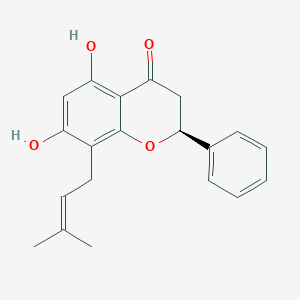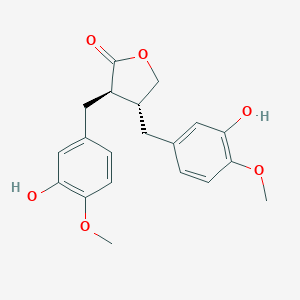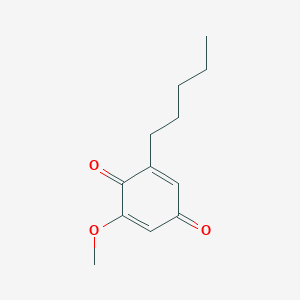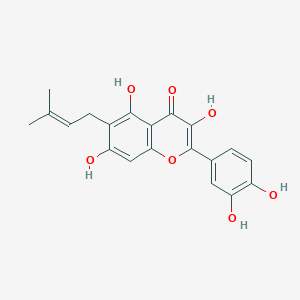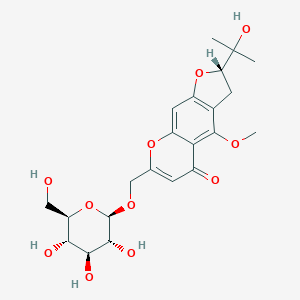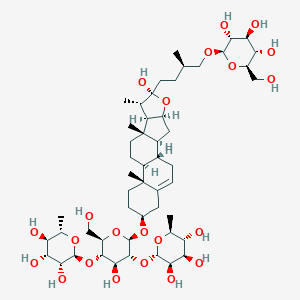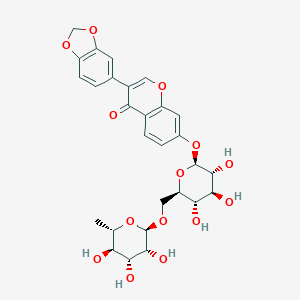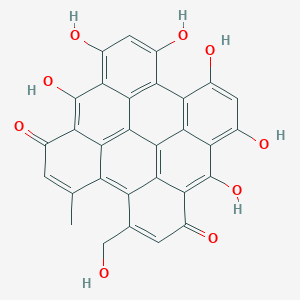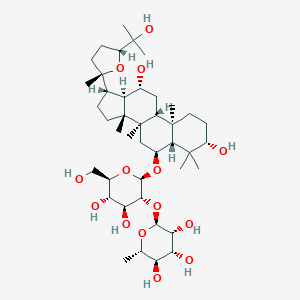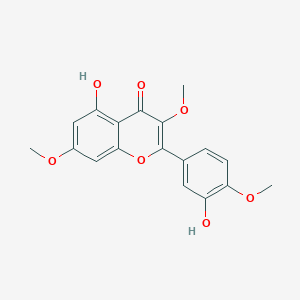
Ayanin
Overview
Description
Ayanin is an O-methylated flavonol, a type of flavonoid. It is the 3,7,4’-tri-O-methylated derivative of quercetin. It can be found in Croton schiedeanus .
Synthesis Analysis
Ayanin can be synthesized . The enzyme 3,7-dimethylquercetin 4’-O-methyltransferase uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and ayanin .Molecular Structure Analysis
The molecular formula of Ayanin is C18H16O7 . Its average mass is 344.315 Da and its monoisotopic mass is 344.089600 Da .Chemical Reactions Analysis
The biosynthesis of Ayanin involves the enzyme 3,7-dimethylquercetin 4’-O-methyltransferase, which uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and ayanin .Physical And Chemical Properties Analysis
Ayanin has a molar mass of 344.32 g/mol and a density of 1.45±0.1 g/cm3 . Its melting point is 173℃ .Scientific Research Applications
Anti-Inflammatory Properties
Ayanin has been reported to inhibit interleukin (IL)-4 production from purified basophils, indicating its potential as an anti-inflammatory agent. The IC 50 value of ayanin was found to be 2.2μM, which suggests a significant therapeutic ratio .
Cardiovascular Health
Research has shown that ayanin can induce relaxant effects in isolated aorta rings, suggesting its usefulness in cardiovascular health management .
Cancer Research
Ayanin and its analogues have been studied for their potential to inhibit cancer cell migration and invasion, particularly in ovarian cancer cells, without affecting proliferation .
Flavonoid Synthesis
As an O-methylated flavonol and derivative of quercetin, ayanin can be synthesized and is found naturally in plants like Croton schiedeanus. Its biosynthesis involves the enzyme 3,7-dimethylquercetin 4’-O-methyltransferase .
Safety And Hazards
When handling Ayanin, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCRYSMUMBNTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205833 | |
| Record name | Ayanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ayanin | |
CAS RN |
572-32-7 | |
| Record name | Ayanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ayanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ayanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AYANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA465UF3LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for ayanin's vasorelaxant effect?
A1: Ayanin primarily induces vasorelaxation through an endothelium-dependent mechanism involving the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. [, , ] This means that ayanin interacts with the endothelium, the inner lining of blood vessels, to stimulate the production of NO, a potent vasodilator. NO then activates guanylate cyclase, leading to increased levels of cGMP, which ultimately relaxes the smooth muscle cells in blood vessel walls.
Q2: Is the NO/cGMP pathway the sole mechanism responsible for ayanin's vasodilatory effects?
A2: While the NO/cGMP pathway plays a major role, research suggests that ayanin's vasodilatory effects might not solely depend on this pathway. Studies using L-NAME (an NO synthase inhibitor) and methylene blue (a guanylate cyclase inhibitor) observed a decrease in ayanin-induced vasodilation, but the effect was not entirely reversed. This suggests the involvement of additional mechanisms. []
Q3: Does ayanin interact with other flavonoids to modulate vascular tone?
A3: Yes, ayanin has been shown to interact with 3,7-Di-O-methylquercetin (DMQ), another flavonoid found in Croton schiedeanus. Depending on the concentration range, this interaction can be either agonistic (enhancing vasodilation) or antagonistic (reducing vasodilation). []
Q4: What is the molecular formula and weight of ayanin?
A4: The molecular formula of ayanin is C18H16O7, and its molecular weight is 344.32 g/mol.
Q5: What spectroscopic data are available to characterize ayanin?
A5: Ayanin has been characterized using various spectroscopic techniques, including UV, IR, 1D NMR (1H-NMR and 13C-NMR), and 2D NMR (HMQC and HMBC). [] These techniques provide valuable information about the compound's structure, functional groups, and connectivity.
Q6: How does methylation at different positions on the quercetin structure affect ayanin's vasorelaxant activity?
A6: Methylation at positions 3 and 7 of the quercetin structure appears to enhance vasorelaxant activity, as observed with quercetin 3,7-dimethyl ether compared to quercetin. Conversely, methylation at positions 3' and 4' seems to reduce activity. [, ] This highlights the importance of specific hydroxyl groups on the flavonoid structure for optimal activity.
Q7: What in vitro models have been used to study ayanin's vasorelaxant effects?
A7: Ayanin's vasorelaxant properties have been extensively studied in isolated aortic rings from Wistar rats. [, , ] These ex vivo models allow researchers to directly assess the effects of ayanin on vascular smooth muscle contraction and relaxation in a controlled environment.
Q8: What are the findings from in vivo studies on ayanin's antihypertensive effects?
A8: In vivo studies using a rat model demonstrated that ayanin administration could effectively reduce blood pressure and heart rate, suggesting its potential as an antihypertensive agent. []
Q9: Are there any studies investigating the synergistic effects of ayanin and other flavonoids in vivo?
A9: While in vitro studies indicate synergistic vasodilator properties between ayanin and DMQ, further in vivo research is needed to validate these findings and explore the therapeutic potential of their combined use. []
Q10: Has ayanin's efficacy been evaluated in human subjects?
A10: Currently, no clinical trials have been conducted to evaluate the safety and efficacy of ayanin in humans. Further research, including preclinical studies and clinical trials, is necessary to determine its therapeutic potential and establish appropriate dosage regimens.
Q11: What analytical methods are commonly employed to characterize and quantify ayanin?
A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is routinely used for the analysis of ayanin in plant extracts and biological samples. [] This technique allows for the separation, identification, and quantification of ayanin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




